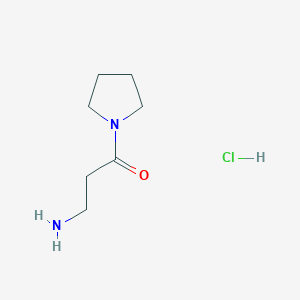

3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

描述

3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is a derivative of propanone, featuring an amino group and a pyrrolidinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride typically involves the reaction of 3-chloropropanone with pyrrolidine in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Common solvents include ethanol or methanol.

Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Continuous flow reactors: To ensure consistent reaction conditions.

Purification steps: Such as recrystallization or chromatography to achieve high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of 3-oxo-1-(pyrrolidin-1-yl)propan-1-one.

Reduction: Formation of 3-amino-1-(pyrrolidin-1-yl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

3-Amino-1-(pyrrolidin-1-yl)propan-1-one: The non-hydrochloride form of the compound.

1-(3-Aminopropyl)pyrrolidine: A structurally similar compound with different functional groups.

3-(Pyrrolidin-1-yl)propan-1-amine: Another related compound with a similar backbone.

Uniqueness: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

生物活性

3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, also known as a derivative of pyrrolidine, has garnered interest for its potential biological activities. This compound is part of a broader class of amino ketones and has been investigated for various pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic applications in treating neurological disorders.

Chemical Structure and Properties

The chemical formula for this compound is CHNO·HCl, indicating the presence of an amino group and a pyrrolidine ring. The structural features contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that compounds related to 3-Amino-1-(pyrrolidin-1-yl)propan-1-one may act on various neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions can lead to enhanced mood and cognitive function, making them potential candidates for treating conditions such as depression and anxiety.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Anticancer Activity

In a study assessing the anticancer properties of similar compounds, it was found that derivatives of pyrrolidine exhibited significant cytotoxicity against A549 cells. The study compared these compounds with standard chemotherapeutics like cisplatin, revealing that certain modifications could enhance their efficacy while minimizing toxicity to normal cells .

Neuropharmacological Effects

Another investigation into neuroactive compounds highlighted the potential of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one in modulating neurotransmitter release. This modulation could lead to therapeutic effects in mood disorders. The study employed various models to assess the behavioral impacts of these compounds, indicating a positive correlation between compound administration and improved behavioral outcomes in rodent models .

Antimicrobial Properties

Recent research has demonstrated that certain derivatives of this compound exhibit antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The findings suggest that structural modifications can significantly enhance the antimicrobial potency of these compounds, making them viable candidates for further development in treating resistant infections .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For Mannich base derivatives like this compound, alkylation reactions using pyrrolidine as a secondary amine source are common. Purification via recrystallization in ethanol or methanol is recommended, as hydrochloride salts often exhibit high solubility in polar solvents. Monitor reaction progress using TLC or HPLC, and characterize intermediates via H/C NMR to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- NMR Spectroscopy : Use H NMR (DMSO- or CDCl) to identify proton environments, particularly the pyrrolidinyl protons (δ 1.8–2.5 ppm) and the ketone-adjacent amino group (δ 3.0–3.5 ppm). C NMR can confirm the carbonyl (C=O) resonance at ~200 ppm .

- LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] for CHClNO: calculated 215.09, observed 215.10) .

- XRD : For crystalline samples, employ single-crystal X-ray diffraction with SHELXL for refinement. SHELX software is robust for small-molecule structures, particularly for resolving hydrogen bonding in hydrochloride salts .

Q. What safety protocols are critical for handling hydrochloride salts in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .

- Spill Management : Contain spills mechanically (e.g., absorbent pads) and dispose as hazardous waste. Avoid aqueous cleanup to prevent exothermic reactions with HCl .

- First Aid : For skin contact, rinse with water for ≥15 minutes; for eye exposure, use saline irrigation. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by impurities or tautomeric forms?

- Methodological Answer : Contradictions may arise from residual solvents, proton exchange, or tautomerism. Strategies include:

- Deuterated Solvent Screening : Test DO or CDOD to suppress exchangeable protons (e.g., -NH).

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings .

Q. What are best practices for determining crystal structures of hydrochloride salts using SHELX software?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate reflections with SHELXT. For twinned crystals, apply HKLF5 format for data scaling .

- Refinement : In SHELXL, refine H-atoms using riding models. For disordered Cl ions, apply PART and AFIX commands. Validate via R (<5%) and wR (<12%) .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···Cl) using PLATON to confirm salt formation .

Q. How can isotopic labeling (e.g., N) elucidate reaction mechanisms in the synthesis of this compound?

- Methodological Answer :

- Labeling Strategy : Synthesize pyrrolidine-N to track amine participation in Mannich reactions. Monitor N NMR shifts (e.g., δ 30–50 ppm for tertiary amines).

- Mechanistic Insight : Compare labeled vs. unlabeled products via LCMS to identify intermediates. For example, a N-labeled imine intermediate would confirm nucleophilic attack pathways .

属性

IUPAC Name |

3-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-4-3-7(10)9-5-1-2-6-9;/h1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTPINJPOZAGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620616 | |

| Record name | 3-Amino-1-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670253-59-5 | |

| Record name | 3-Amino-1-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。